
Methyl(2,3,4-trifluorophenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2,3,4-trifluorophenyl)sulfane is an organosulfur compound with the molecular formula C7H5F3S It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2,3,4-trifluorophenyl)sulfane typically involves the introduction of a methylthio group to a trifluorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a trifluorobenzene compound reacts with a methylthiolate anion under basic conditions. The reaction can be carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(2,3,4-trifluorophenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The trifluorobenzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylated products.
Substitution: Various substituted trifluorobenzene derivatives.
Applications De Recherche Scientifique
Methyl(2,3,4-trifluorophenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group can impart desirable properties to target compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Methyl(2,3,4-trifluorophenyl)sulfane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl(2,4,5-trifluorophenyl)sulfane
- Methyl(2,4,6-trifluorophenyl)sulfane
- (2-(benzyloxy)-3,4,5-trifluorophenyl)(methyl)sulfane
Uniqueness
Methyl(2,3,4-trifluorophenyl)sulfane is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from other trifluorophenyl sulfane derivatives.
Propriétés
Formule moléculaire |
C7H5F3S |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
1,2,3-trifluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5F3S/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
Clé InChI |
FQIQEJXGPPJKFX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C=C1)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



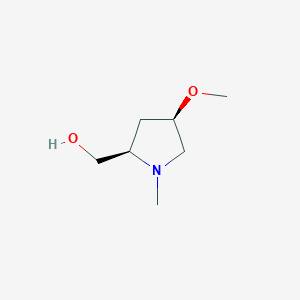
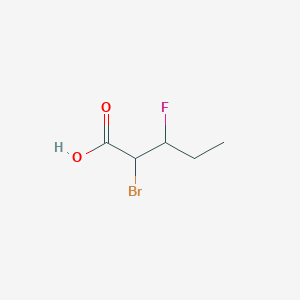

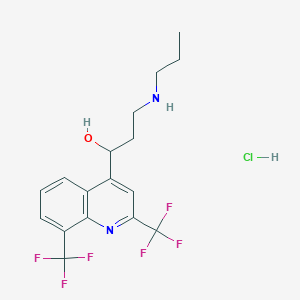

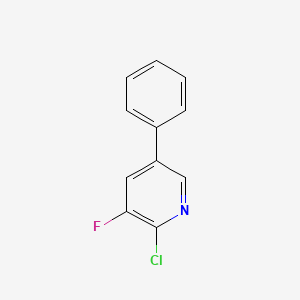
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
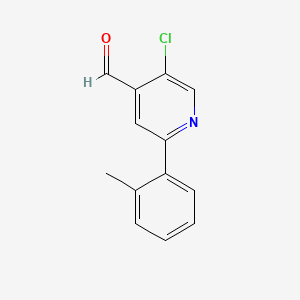

![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)

